molecular formula C10H8ClF3OS B14066121 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066121
M. Wt: 268.68 g/mol
InChI Key: ADEPJMSMFODUOY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS. This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3-chloro-2-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. The chloro group can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one
  • 1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(3-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a chloro group and a trifluoromethylthio group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)5-7-3-2-4-8(11)9(7)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

ADEPJMSMFODUOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)SC(F)(F)F

Origin of Product

United States

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